molecular formula C19H13Cl2F2N3O2 B3134909 N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea CAS No. 400084-74-4

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea

Cat. No. B3134909
CAS RN: 400084-74-4
M. Wt: 424.2 g/mol
InChI Key: CMELRVPCKYUMMW-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea is a useful research compound. Its molecular formula is C19H13Cl2F2N3O2 and its molecular weight is 424.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Properties of Urea Derivatives

Research on compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which share structural similarities with the compound of interest, has shown a wide range of chemical properties and applications. These include spectroscopic properties, magnetic properties, and biological activity, suggesting areas of potential interest for further investigation into analogs such as N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea (Boča, Jameson, & Linert, 2011).

Environmental Health and Agriculture

In agriculture, urea derivatives are studied for their role as urease and nitrification inhibitors. Such compounds can significantly reduce ammonia loss from urea, which is crucial for environmental protection and enhancing fertilizer efficiency (Ray et al., 2020). This research area aligns with the need for sustainable agricultural practices and the reduction of greenhouse gas emissions.

Biochemical Applications

Urea-based compounds are pivotal in developing biosensors for detecting urea concentration, crucial in diagnosing and monitoring various health conditions. Advances in nanoparticles and polymers for enzyme immobilization in urea biosensors have been significant, showing the critical role of urea derivatives in medical and environmental applications (Botewad et al., 2021).

Medicinal Chemistry

Urease inhibitors, including urea derivatives, have been explored for their therapeutic potential against infections caused by urease-producing bacteria. This research underscores the importance of urea motifs in drug design, highlighting the diverse bioactivities of small molecules incorporating urea groups (Kosikowska & Berlicki, 2011).

properties

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F2N3O2/c20-13-3-1-4-14(21)12(13)10-26-8-2-5-17(18(26)27)25-19(28)24-16-7-6-11(22)9-15(16)23/h1-9H,10H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMELRVPCKYUMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)NC(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea
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N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea
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N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea
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N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea
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N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea
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N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea

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